molecular formula C11H16BrNO2 B12752789 Brolamfetamine, (S)- CAS No. 43061-16-1

Brolamfetamine, (S)-

Cat. No.: B12752789
CAS No.: 43061-16-1
M. Wt: 274.15 g/mol
InChI Key: FXMWUTGUCAKGQL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brolamfetamine, (S)-, also known as 2,5-dimethoxy-4-bromoamphetamine, is a potent hallucinogenic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its strong psychedelic effects, which are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brolamfetamine, (S)-, involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control measures to prevent misuse .

Chemical Reactions Analysis

Types of Reactions

Brolamfetamine, (S)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amphetamines and phenethylamines, which may have different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Brolamfetamine, (S)-, is unique due to its high potency and selectivity for the 5-HT2A receptor. This makes it particularly useful in research settings for studying the effects of serotonin on the brain and for exploring potential therapeutic applications of hallucinogenic compounds .

Q & A

Q. Basic: How can researchers distinguish the (S)-enantiomer of Brolamfetamine from other stereoisomers in synthetic samples?

Methodological Answer:
To differentiate the (S)-enantiomer, employ chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or polarimetry to measure optical rotation. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also resolve enantiomeric signals. Confirm purity via mass spectrometry (MS) and compare retention times with reference standards .

Q. Advanced: What experimental design challenges arise when studying the neuropharmacological effects of (S)-Brolamfetamine in behavioral models?

Methodological Answer:
Key challenges include:

  • Dose-response calibration : Establish sub-threshold to supra-threshold doses using pilot studies to avoid confounding neurotoxicity.
  • Ethical approvals : Compliance with controlled substance regulations (e.g., DEA Schedule I in the U.S.) requires rigorous documentation .
  • Control groups : Include enantiomer-specific controls (e.g., (R)-Brolamfetamine) and vehicle controls to isolate stereoselective effects .

Q. Basic: What synthetic routes are reported for (S)-Brolamfetamine, and how can reproducibility be ensured?

Methodological Answer:
Common routes involve bromination of 2,5-dimethoxyamphetamine precursors or enantioselective synthesis via asymmetric catalysis. Ensure reproducibility by:

  • Documenting reaction conditions (temperature, solvent, catalyst loading) in detail .
  • Validating intermediates via thin-layer chromatography (TLC) and high-resolution MS .
  • Depositing synthetic protocols in open-access repositories (e.g., ChemRxiv) for peer validation .

Q. Advanced: How should researchers address contradictory findings in studies on (S)-Brolamfetamine’s receptor-binding affinity?

Methodological Answer:

  • Systematic meta-analysis : Aggregate data from radioligand binding assays across studies, adjusting for variables like receptor subtype (e.g., 5-HT2A vs. dopamine D2) and species differences .
  • Replicate under standardized conditions : Use identical cell lines (e.g., HEK293 expressing human receptors) and buffer systems to minimize variability .
  • Report negative results : Publish non-significant findings to reduce publication bias .

Q. Regulatory: What legal frameworks govern the handling of (S)-Brolamfetamine in academic research?

Methodological Answer:

  • International : Classified under the UN Convention on Psychotropic Substances (Schedule II). Researchers must obtain licenses from national regulatory bodies (e.g., DEA in the U.S., MHRA in the UK) .
  • Ethical protocols : Submit detailed risk assessments to institutional review boards (IRBs), emphasizing secure storage and disposal to prevent diversion .

Q. Advanced: What molecular mechanisms underlie the prolonged hallucinogenic effects of (S)-Brolamfetamine compared to its (R)-enantiomer?

Methodological Answer:

  • Receptor kinetics : Use patch-clamp electrophysiology to compare 5-HT2A receptor activation and desensitization rates between enantiomers .
  • Metabolic stability : Conduct in vitro liver microsome assays to assess enantiomer-specific cytochrome P450 metabolism .
  • Molecular docking : Model interactions between (S)-Brolamfetamine and receptor binding pockets using computational tools (e.g., AutoDock Vina) .

Q. Basic: What analytical techniques are critical for characterizing (S)-Brolamfetamine’s purity and stability?

Methodological Answer:

  • Purity : Combine gas chromatography (GC-FID) with quantitative NMR (qNMR) for absolute purity assessment .
  • Stability : Perform accelerated stability testing under varying pH, temperature, and light exposure, monitored via UV-Vis spectroscopy .

Q. Advanced: How can cross-species differences in (S)-Brolamfetamine metabolism complicate translational research?

Methodological Answer:

  • Species-specific enzymes : Compare metabolic pathways in human vs. rodent liver microsomes using LC-MS/MS .
  • Pharmacokinetic modeling : Develop allometric scaling models to predict human half-life and bioavailability from animal data, accounting for interspecies variability .

Q. Basic: What protocols ensure safe storage and handling of (S)-Brolamfetamine in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at -20°C, with access restricted to authorized personnel via electronic logs .
  • Waste disposal : Follow EPA guidelines for incineration of Schedule I substances, documented via chain-of-custody forms .

Q. Advanced: How can researchers integrate findings on (S)-Brolamfetamine into broader amphetamine-type stimulant (ATS) research?

Methodological Answer:

  • Comparative pharmacovigilance : Use data mining tools (e.g., WHO VigiBase) to analyze adverse event patterns across ATS analogs .
  • Structure-activity relationships (SAR) : Map substituent effects (e.g., bromine vs. chlorine) on receptor affinity using machine learning models .

Properties

CAS No.

43061-16-1

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1

InChI Key

FXMWUTGUCAKGQL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.